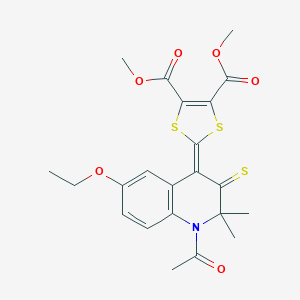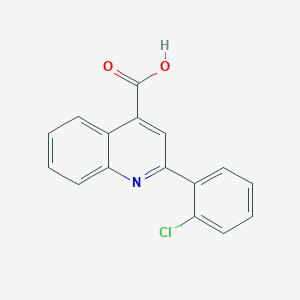
Dimethyl 2-(1-acetyl-6-ethoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-(1-acetyl-6-ethoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate, also known as DEDTC, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields including medicine, nanotechnology, and materials science. DEDTC is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 471.57 g/mol.
Mécanisme D'action
The mechanism of action of Dimethyl 2-(1-acetyl-6-ethoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate is not fully understood, but it is believed to involve the activation of apoptotic pathways in cancer cells. Dimethyl 2-(1-acetyl-6-ethoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate has been shown to induce the expression of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins, leading to the activation of caspases and subsequent apoptosis in cancer cells.
Biochemical and Physiological Effects:
Dimethyl 2-(1-acetyl-6-ethoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate has been shown to exhibit anti-cancer properties in various in vitro and in vivo studies. Dimethyl 2-(1-acetyl-6-ethoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate has also been shown to have antioxidant and anti-inflammatory properties. However, the biochemical and physiological effects of Dimethyl 2-(1-acetyl-6-ethoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate are not fully understood, and further research is needed to elucidate its mechanisms of action and potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
Dimethyl 2-(1-acetyl-6-ethoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate has several advantages for use in lab experiments, including its high solubility in organic solvents, its stability under various conditions, and its potential applications in various scientific fields. However, Dimethyl 2-(1-acetyl-6-ethoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate also has some limitations, including its high cost and the potential for toxicity at high concentrations.
Orientations Futures
There are several future directions for research on Dimethyl 2-(1-acetyl-6-ethoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate, including:
1. Investigation of the mechanisms of action of Dimethyl 2-(1-acetyl-6-ethoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate in cancer cells and other biological systems.
2. Development of new synthetic methods for the production of Dimethyl 2-(1-acetyl-6-ethoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate and its derivatives.
3. Exploration of the potential applications of Dimethyl 2-(1-acetyl-6-ethoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate in nanotechnology, materials science, and other fields.
4. Evaluation of the safety and toxicity of Dimethyl 2-(1-acetyl-6-ethoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate in various biological systems.
5. Development of new therapeutic applications for Dimethyl 2-(1-acetyl-6-ethoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate in cancer and other diseases.
In conclusion, Dimethyl 2-(1-acetyl-6-ethoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate is a chemical compound that has been the subject of scientific research due to its potential applications in various fields including medicine, nanotechnology, and materials science. Dimethyl 2-(1-acetyl-6-ethoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate has been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells and has potential applications in drug delivery, imaging, and energy storage. Further research is needed to elucidate the mechanisms of action of Dimethyl 2-(1-acetyl-6-ethoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate and its potential therapeutic applications.
Méthodes De Synthèse
Dimethyl 2-(1-acetyl-6-ethoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate can be synthesized through a multi-step process that involves the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) with 2-amino-3-carbethoxy-4,5,6,7-tetrahydrobenzo[b]thiophene to form the intermediate product, 2-(1-acetyl-6-ethoxy-2,2-dimethyl-3-quinolinylidene)malononitrile. The intermediate product is then reacted with sodium sulfide to form Dimethyl 2-(1-acetyl-6-ethoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate.
Applications De Recherche Scientifique
Dimethyl 2-(1-acetyl-6-ethoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate has been investigated for its potential applications in various scientific fields, including medicine, nanotechnology, and materials science. In medicine, Dimethyl 2-(1-acetyl-6-ethoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate has been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells. Dimethyl 2-(1-acetyl-6-ethoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate has also been studied for its potential use as a diagnostic tool for detecting cancer cells. In nanotechnology, Dimethyl 2-(1-acetyl-6-ethoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate has been used as a ligand for the synthesis of gold nanoparticles with potential applications in drug delivery and imaging. In materials science, Dimethyl 2-(1-acetyl-6-ethoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate has been used as a precursor for the synthesis of conducting polymers with potential applications in electronics and energy storage.
Propriétés
Numéro CAS |
5228-56-8 |
|---|---|
Nom du produit |
Dimethyl 2-(1-acetyl-6-ethoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate |
Formule moléculaire |
C22H23NO6S3 |
Poids moléculaire |
493.6 g/mol |
Nom IUPAC |
dimethyl 2-(1-acetyl-6-ethoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C22H23NO6S3/c1-7-29-12-8-9-14-13(10-12)15(18(30)22(3,4)23(14)11(2)24)21-31-16(19(25)27-5)17(32-21)20(26)28-6/h8-10H,7H2,1-6H3 |
Clé InChI |
LMPVWEAOGFYISY-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)C |
SMILES canonique |
CCOC1=CC2=C(C=C1)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Bis{4-[(4-fluorophenyl)ethynyl]phenyl}methanone](/img/structure/B187141.png)

![5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidine-3-thiol](/img/structure/B187143.png)

![1-Oxa-7-azaspiro[4.4]nonane](/img/structure/B187145.png)

![4-[(Carboxymethyl)amino]benzoic acid](/img/structure/B187148.png)
![3-[1-(4-Methoxy-phenyl)-2-nitro-ethyl]-1H-indole](/img/structure/B187149.png)




